Cas no 62580-80-7 (3-Deschloro-3-hydroxy Ornidazole)

3-Deschloro-3-hydroxy Ornidazole 化学的及び物理的性質
名前と識別子
-
- 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol
- 3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol
- 3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol
- 3-Deschloro-3-hydroxy Ornidazole
- 1,2-propanediol, 3-(2-methyl-5-nitro-1H-imidazol-1-yl)-
- 3-(2-methyl-5-nitroimidazol-1-yl)-1,2-propanediol
- M4-ornidazole
- AKOS040742348
- DB-356383
- Ornidazole-6-deschloro-6-hydroxy 100 microg/mL in Acetonitrile
- HY-121657
- Ornidazole Diol
- ORNIDAZOLE METABOLITE M6
- BCP33864
- SCHEMBL5369092
- CS-0082980
- 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol
- IM5MUU9WNB
- DA 3838
- UNII-IM5MUU9WNB
- 62580-80-7
- DTXSID00875679
- Ornidazole-6-deschloro-6-hydroxy
- 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE
- DE(CHLORO)-HYDROXY-ORNIDAZOLE
- Ro 11-2616
- CHEMBL152829
- G79762
-
- インチ: InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3
- InChIKey: QQNYOVQUGLPEFB-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C(N1CC(CO)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 201.074956g/mol
- ひょうめんでんか: 0
- XLogP3: -0.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 201.074956g/mol
- 単一同位体質量: 201.074956g/mol
- 水素結合トポロジー分子極性表面積: 104Ų
- 重原子数: 14
- 複雑さ: 208
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.53
- ふってん: 512.8°C at 760 mmHg
- フラッシュポイント: 263.9°C
- 屈折率: 1.625
- PSA: 101.42
3-Deschloro-3-hydroxy Ornidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D289735-10mg |
3-Deschloro-3-hydroxy Ornidazole |
62580-80-7 | 10mg |
$ 176.00 | 2023-09-08 | ||
MedChemExpress | HY-121657-25mg |
Ornidazole diol |
62580-80-7 | 99.24% | 25mg |
¥2940 | 2024-07-20 | |
A2B Chem LLC | AH06672-50mg |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 99% | 50mg |
$695.00 | 2024-04-19 | |
A2B Chem LLC | AH06672-10mg |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 99% | 10mg |
$245.00 | 2024-04-19 | |
A2B Chem LLC | AH06672-100mg |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 99% | 100mg |
$1025.00 | 2024-04-19 | |
Chemenu | CM186785-500mg |
3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 98% | 500mg |
$662 | 2021-08-05 | |
TRC | D289735-500mg |
3-Deschloro-3-hydroxy Ornidazole |
62580-80-7 | 500mg |
$ 1363.00 | 2023-09-08 | ||
Alichem | A069004944-1g |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 95% | 1g |
$444.72 | 2023-09-01 | |
A2B Chem LLC | AH06672-25mg |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 99% | 25mg |
$455.00 | 2024-04-19 | |
Crysdot LLC | CD11085740-1g |
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol |
62580-80-7 | 95+% | 1g |
$535 | 2024-07-18 |
3-Deschloro-3-hydroxy Ornidazole 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
3-Deschloro-3-hydroxy Ornidazoleに関する追加情報
3-Deschloro-3-hydroxy Ornidazole: An Emerging Compound in the Field of Chemotherapy
3-Deschloro-3-hydroxy Ornidazole (CAS No. 62580-80-7) is a promising compound that has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the field of chemotherapy. This compound is a derivative of ornidazole, a well-known antiprotozoal and antibacterial agent. The structural modification from ornidazole to 3-deschloro-3-hydroxy ornidazole involves the replacement of a chlorine atom with a hydroxyl group, which alters its pharmacological properties and opens new avenues for research and development.
The chemical structure of 3-Deschloro-3-hydroxy Ornidazole is characterized by its unique functional groups, which contribute to its biological activity. The hydroxyl group at the 3-position plays a crucial role in enhancing the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications. This structural modification also affects the compound's interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to its parent compound, ornidazole.
Recent studies have focused on the pharmacological properties of 3-Deschloro-3-hydroxy Ornidazole. One notable area of research is its antitumor activity. In vitro and in vivo experiments have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
In addition to its antitumor properties, 3-Deschloro-3-hydroxy Ornidazole has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a valuable candidate for the development of new antibiotics, especially in light of the growing global concern over antibiotic resistance.
The pharmacokinetic profile of 3-Deschloro-3-hydroxy Ornidazole has also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a relatively long half-life, which suggests that it could be administered less frequently than current standard treatments. These characteristics make it an attractive option for long-term therapeutic use.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Deschloro-3-hydroxy Ornidazole in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with minimal adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
The potential applications of 3-Deschloro-3-hydroxy Ornidazole extend beyond chemotherapy and antimicrobial therapy. Researchers are exploring its use in other areas such as neurodegenerative diseases and inflammatory conditions. Preclinical studies have indicated that this compound may have neuroprotective effects and anti-inflammatory properties, which could be beneficial in treating conditions such as Alzheimer's disease and rheumatoid arthritis.
In conclusion, 3-Deschloro-3-hydroxy Ornidazole (CAS No. 62580-80-7) represents a promising advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound holds significant promise for improving patient outcomes in various therapeutic areas.
62580-80-7 (3-Deschloro-3-hydroxy Ornidazole) 関連製品
- 13182-89-3(Metronidazole benzoate)
- 443-48-1(Metronidazole)
- 1077-93-6(2-Methyl-5-nitroimidazole-1-propanol)
- 16773-42-5(Ornidazole)
- 936-05-0(HMMNI)
- 56750-04-0(b,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol)
- 16773-52-7(2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole)
- 166734-83-4(Ornidazole (Levo-))
- 3366-95-8(secnidazole)
- 551-92-8(Dimetridazole)
